![molecular formula C7H13ClN2O B2916331 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride CAS No. 2044722-91-8](/img/structure/B2916331.png)
3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is a chemical compound with the CAS Number: 2044722-91-8 . It has a molecular weight of 176.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is 1S/C7H12N2O.ClH/c10-7-3-5-1-2-6 (9-5)4-8-7;/h5-6,9H,1-4H2, (H,8,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Biological Activity
A study by Malmakova et al. (2021) focused on synthesizing novel derivatives of diazabicyclic compounds, including 3,7-diazabicyclo[3.3.1]nonan-9-one, and investigating their biological activity and toxicity. The compounds exhibited local anesthetic activity and low toxicity (Malmakova et al., 2021).
Structural and Conformational Analysis
Fernández et al. (1995) synthesized and studied esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, providing insights into their structure and stereoelectronic effects (Fernández et al., 1995).
Pharmacological Applications
Opioid Receptor Affinity
Siener et al. (2000) synthesized 3,7-diazabicyclo[3.3.1]nonan-9-ones with aryl rings and assessed their affinity to opioid receptors. They discovered significant affinity for the kappa-receptor, suggesting potential applications in pain management (Siener et al., 2000).
iNOS Inhibitor Activity
Plotnikova et al. (2013) reported on the iNOS-Inhibitor activity of 3-imino-2,4-diazabicyclo[3.3.1]nonan-1-ol hydrochloride, providing valuable information for potential therapeutic applications (Plotnikova et al., 2013).
Nootropic Agents
- Nootropic Drug Development: Manetti et al. (2000) synthesized and tested diazabicyclo[4.3.0]nonan-9-ones as nootropic agents. One compound, DM 232, showed outstanding potency and potential as a new class of nootropic drugs (Manetti et al., 2000).
Stimulus-Sensitive Delivery Systems
- Liposomal Delivery System: Veremeeva et al. (2021) demonstrated the potential of 3,7-diazabicyclo[3.3.1]nonane derivatives as molecular switches in liposomal delivery systems, enhancing the release of water-soluble compounds under specific conditions (Veremeeva et al., 2021).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mécanisme D'action
Mode of Action
The mode of action of 3,9-Diazabicyclo[42It’s known that the compound is synthesized through a three-component [3+2] cycloaddition followed by reduction and lactamization . The exact interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by 3,9-Diazabicyclo[42It’s known that some diazabicyclo [4.2.1]nonane derivatives possess biological activity and have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics . The downstream effects of these interactions are yet to be fully understood.
Propriétés
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-3-5-1-2-6(9-5)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLMUFICAWMJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.